molecular formula C14H19ClN2O4S B7339710 3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid

3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid

カタログ番号: B7339710
分子量: 346.8 g/mol
InChIキー: BNLMJNPGIMPVDF-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid, also known as CMPB, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. CMPB has been found to possess a variety of unique properties that make it an attractive candidate for further research.

作用機序

The exact mechanism of action of 3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and pain. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to decrease the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. Additionally, this compound has been found to reduce the activation of microglia, immune cells that play a key role in the development of neuroinflammation.

実験室実験の利点と制限

3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it has been shown to have a high degree of selectivity for its target enzymes and signaling pathways. However, there are also limitations to its use. This compound has been found to have low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on 3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid. One area of interest is the development of new analogs and derivatives of this compound that may have improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent in humans.

合成法

The synthesis of 3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid involves a multi-step process that begins with the reaction of 3-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with the amine 3-methyl-4-methylsulfonylpiperazine in the presence of a base to yield this compound.

科学的研究の応用

3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects, and has also been shown to have antitumor activity. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.

特性

IUPAC Name

3-chloro-2-[[(3R)-3-methyl-4-methylsulfonylpiperazin-1-yl]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-10-8-16(6-7-17(10)22(2,20)21)9-12-11(14(18)19)4-3-5-13(12)15/h3-5,10H,6-9H2,1-2H3,(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLMJNPGIMPVDF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)CC2=C(C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C)CC2=C(C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。